

Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Cat. No.:	B1591179

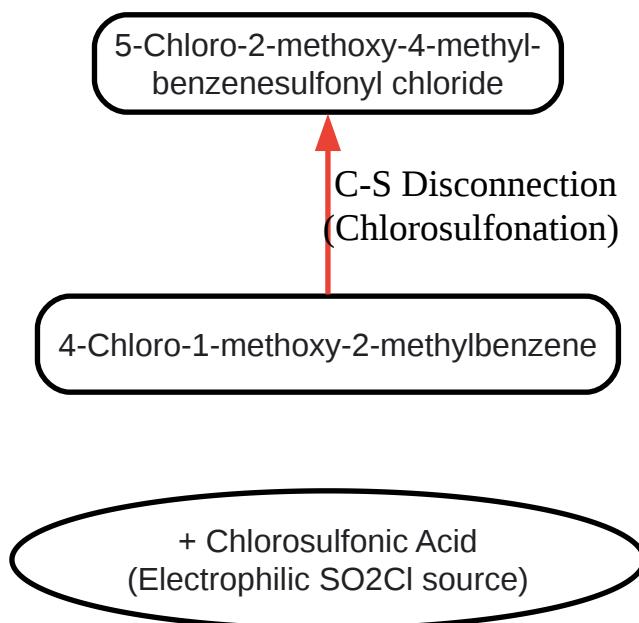
[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**

Abstract

This technical guide provides a comprehensive overview of the synthesis of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** (CAS No: 889939-48-4), a key intermediate in the development of novel pharmaceuticals and agrochemicals.^[1] The document details a robust synthetic pathway, including a discussion of the underlying reaction mechanism, a step-by-step experimental protocol, and critical safety considerations. The synthesis is grounded in the principles of electrophilic aromatic substitution, leveraging the directing effects of substituents on the aromatic ring to achieve regioselective chlorosulfonation. This guide is intended to equip researchers with the necessary knowledge to confidently and safely produce this valuable building block.

Introduction and Strategic Overview


5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a specialized organic compound whose value lies in its sulfonyl chloride functional group. This group acts as a highly reactive electrophile, readily forming stable sulfonamide linkages with primary and secondary amines—a foundational reaction in medicinal chemistry for creating compounds with diverse biological activities.^[1] The molecule's specific substitution pattern, featuring chloro, methoxy, and methyl

groups, provides a scaffold that can be tailored to enhance target specificity and pharmacokinetic properties in drug discovery programs.[1]

The most direct and industrially scalable approach to synthesizing this compound is the direct chlorosulfonation of the corresponding substituted benzene precursor, 4-chloro-1-methoxy-2-methylbenzene. This guide will focus exclusively on this efficient, one-step transformation.

Retrosynthetic Analysis

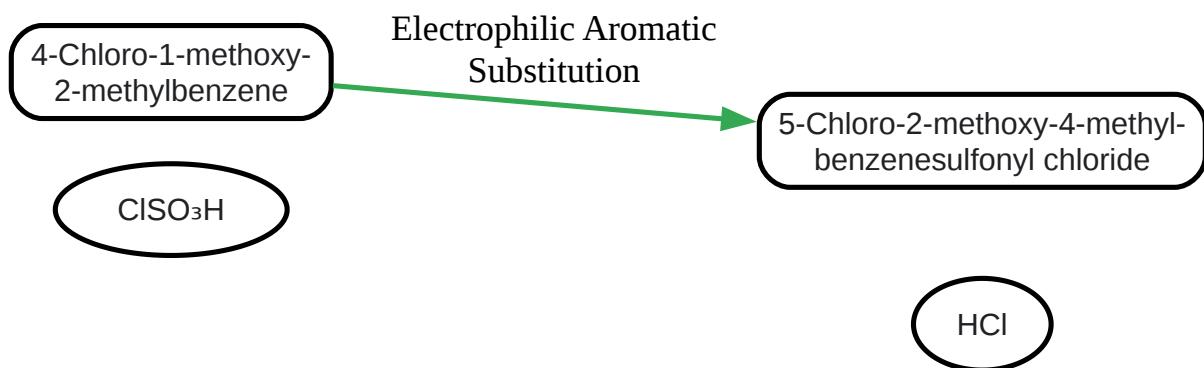
A retrosynthetic approach logically deconstructs the target molecule into a readily available starting material. The key disconnection occurs at the C-S bond, identifying the sulfonyl chloride group as being introduced via an electrophilic aromatic substitution reaction.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic disconnection of the target molecule.

The Synthetic Pathway: Electrophilic Chlorosulfonation

The synthesis hinges on the direct reaction of 4-chloro-1-methoxy-2-methylbenzene with chlorosulfonic acid (ClSO₃H). This reaction is a classic example of electrophilic aromatic


substitution, where the sulfur trioxide (SO_3) moiety, complexed within the chlorosulfonic acid, acts as the potent electrophile.

Mechanism and Regioselectivity

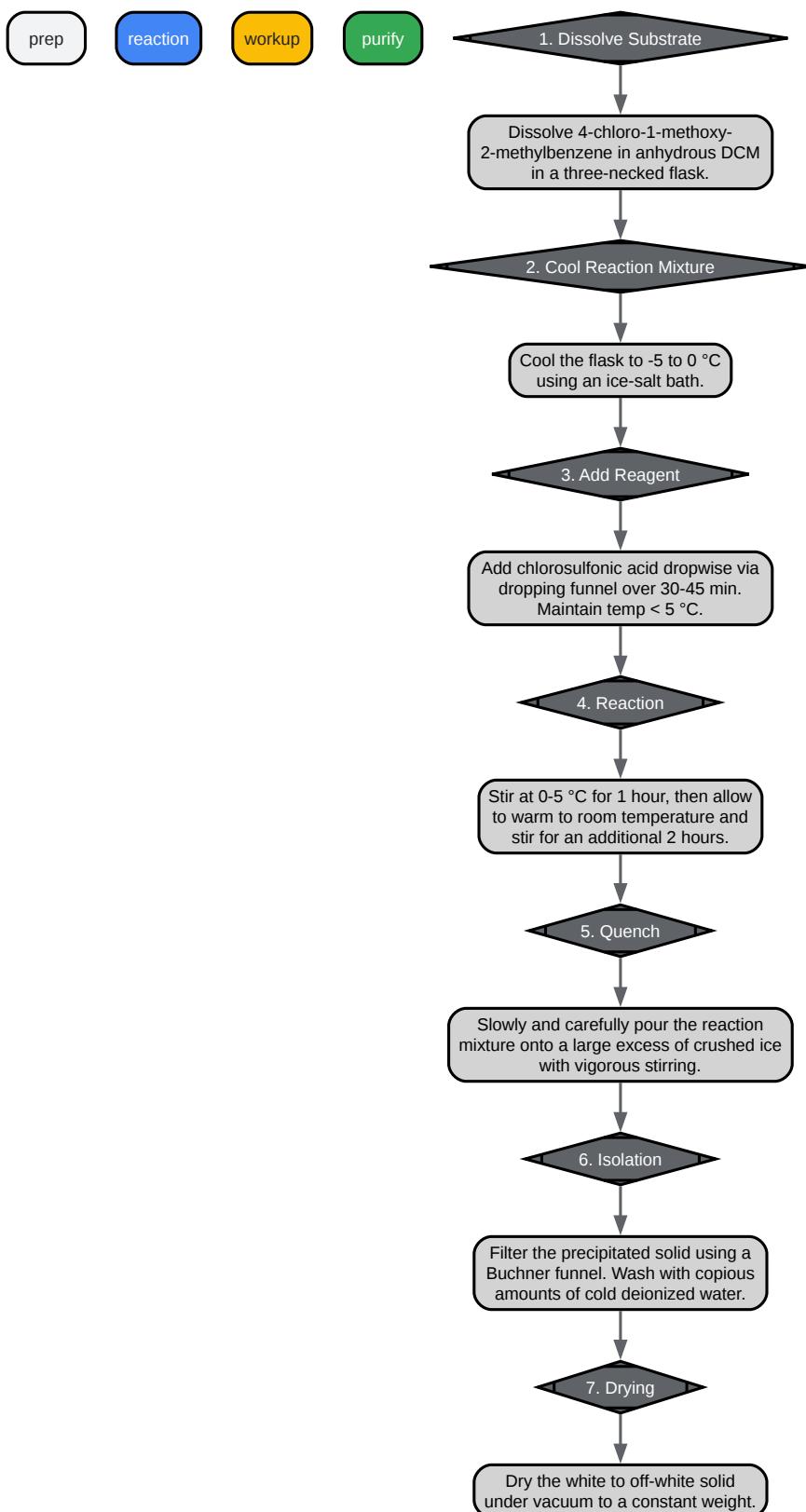
The success of this synthesis is dictated by the directing effects of the substituents on the aromatic ring:

- Methoxy Group (-OCH₃): A powerful activating group and ortho, para-director due to its strong +R (resonance) effect.
- Methyl Group (-CH₃): An activating group and ortho, para-director via hyperconjugation and a weak +I (inductive) effect.
- Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, but an ortho, para-director because of its +R (resonance) effect.

The position of electrophilic attack is determined by the cumulative influence of these groups. The methoxy group is the most powerful activating director, strongly favoring substitution at its ortho and para positions. The para position is already occupied by the chloro group. One ortho position is occupied by the methyl group. The remaining ortho position is therefore the most electronically enriched and sterically accessible site for the incoming electrophile (-SO₂Cl). This precise regiochemical control leads directly to the desired product, **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Overall reaction scheme for the chlorosulfonation.


Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Adherence to the specified conditions is critical for both yield and safety.

Materials and Equipment

Reagents & Solvents	Equipment
4-Chloro-1-methoxy-2-methylbenzene (CAS: 3260-85-3) ^{[2][3]}	Three-necked round-bottom flask (250 mL)
Chlorosulfonic acid (CAS: 7790-94-5)	Pressure-equalizing dropping funnel
Dichloromethane (DCM), anhydrous	Magnetic stirrer and stir bar
Crushed Ice	Thermometer
Deionized Water	Ice-salt bath
Buchner funnel and filter flask	
Standard laboratory glassware	

Step-by-Step Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

- Preparation: Charge a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel, with 4-chloro-1-methoxy-2-methylbenzene (e.g., 10.0 g, 63.8 mmol). Add anhydrous dichloromethane (100 mL) and stir until the substrate is fully dissolved.
- Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to between -5 °C and 0 °C.
- Reagent Addition: Slowly add chlorosulfonic acid (e.g., 11.2 mL, 19.7 g, 169 mmol, 2.65 equiv.) dropwise via the dropping funnel over a period of 30-45 minutes. Causality: A slow, controlled addition is paramount to manage the highly exothermic nature of the reaction and prevent undesirable side reactions. The internal temperature must be maintained below 5 °C. Vigorous evolution of HCl gas will be observed.
- Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction proceeds to completion.
- Work-up and Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (approx. 500 g). Crucial Step: Very slowly and carefully, pour the reaction mixture into the ice slurry with vigorous stirring. This step neutralizes the highly reactive excess chlorosulfonic acid and precipitates the water-insoluble product.
- Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids.
- Drying: Dry the isolated solid under vacuum at 40-50 °C until a constant weight is achieved. The final product, **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**, should be obtained as a white to cream crystalline powder.[\[1\]](#)

Physicochemical Data

For verification, the properties of the starting material and the final product are summarized below.

Property	4-Chloro-1-methoxy-2-methylbenzene	5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
CAS Number	3260-85-3	889939-48-4[4][5]
Molecular Formula	C ₈ H ₉ ClO	C ₈ H ₈ Cl ₂ O ₃ S[4][5][6]
Molecular Weight	156.61 g/mol [3][7]	255.12 g/mol [4][5]
Appearance	Colorless liquid or solid	White to cream crystalline powder[1][6]
Melting Point	Not specified (Boiling Point ~215°C)	126-129 °C[1][4]

Trustworthiness: Critical Safety Protocols

Expertise-Driven Insight: The primary hazard in this synthesis is the use of chlorosulfonic acid. It is a highly corrosive substance that reacts violently and explosively with water, releasing large amounts of heat and toxic gases (HCl and SO₃).

- Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat are mandatory.
- Engineering Controls: This procedure must be performed in a certified, high-performance chemical fume hood to manage the evolution of HCl gas.
- Quenching: The quenching of the reaction mixture onto ice is the most hazardous step. It must be done slowly and behind a blast shield. Never add water or ice to the reaction mixture; always add the reaction mixture to the ice.
- Waste Disposal: All aqueous waste will be acidic and must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Conclusion

The synthesis of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** via direct chlorosulfonation of 4-chloro-1-methoxy-2-methylbenzene is a highly efficient and regioselective process. The methodology presented in this guide, when executed with precision and strict adherence to safety protocols, provides a reliable pathway for obtaining this critical chemical intermediate. Understanding the principles of electrophilic aromatic substitution and the hazards of the reagents involved is key to the successful and safe execution of this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride [myskinrecipes.com]
- 2. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsra [chemsra.com]
- 3. 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3 [matrix-fine-chemicals.com]
- 4. 889939-48-4 Cas No. | 5-Chloro-2-methoxy-4-methylbenzene-sulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals 5 g [thermofisher.com]
- 7. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591179#synthesis-of-5-chloro-2-methoxy-4-methylbenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com